molecular formula C25H21NO5 B6527976 N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 946292-63-3

N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide

Cat. No. B6527976
CAS RN: 946292-63-3
M. Wt: 415.4 g/mol
InChI Key: FVOOEVFKMWUPIY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide, or 2,6-DMP-4-MOCB, is a synthetic compound of the benzamide class. It is a highly versatile compound that has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry. The compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

2,6-DMP-4-MOCB has a wide range of scientific research applications. It has been used in drug discovery and medicinal chemistry experiments, as well as in biochemistry and molecular biology experiments. It has also been used to study the mechanisms of drug action and to investigate the biochemical and physiological effects of various drugs. In addition, 2,6-DMP-4-MOCB has been used to study the effects of various environmental toxins on human health.

Mechanism of Action

The mechanism of action of 2,6-DMP-4-MOCB is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then modulates the activity of those proteins. This modulation of protein activity is thought to be responsible for the biochemical and physiological effects of 2,6-DMP-4-MOCB.
Biochemical and Physiological Effects
2,6-DMP-4-MOCB has been shown to have a wide range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, improve immune function, and reduce the symptoms of certain neurological disorders. In addition, 2,6-DMP-4-MOCB has been shown to have anti-cancer, anti-diabetic, and anti-obesity effects.

Advantages and Limitations for Lab Experiments

2,6-DMP-4-MOCB has several advantages for laboratory experiments. It is a highly stable compound, which makes it easy to store and handle. In addition, the compound is relatively inexpensive, which makes it an attractive option for research studies. However, there are some limitations to using 2,6-DMP-4-MOCB in laboratory experiments. For example, the compound is not water soluble, which can make it difficult to use in certain types of experiments. In addition, the compound can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

2,6-DMP-4-MOCB has a wide range of potential future applications. One potential future direction is in the development of new drugs for the treatment of various diseases. The compound has already been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and further research may lead to the development of new drugs to treat these conditions. In addition, the compound may be useful in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, 2,6-DMP-4-MOCB may be useful in the development of new treatments for environmental toxins, such as heavy metals and pesticides.

Synthesis Methods

2,6-DMP-4-MOCB can be synthesized using a variety of different methods. The most common method is a condensation reaction between 2,6-dimethylphenyl isocyanate and 4-methoxy-4H-chromen-3-yloxybenzaldehyde. This reaction produces a compound that is then purified using column chromatography. Other methods for synthesizing 2,6-DMP-4-MOCB include the reaction of 2,6-dimethylphenyl isocyanate with 4-methoxy-4H-chromen-3-yloxybenzyl alcohol, as well as the reaction of 2,6-dimethylphenyl isocyanate with 4-methoxy-4H-chromen-3-yloxybenzyl chloride.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-5-4-6-16(2)23(15)26-25(28)17-7-9-18(10-8-17)31-22-14-30-21-13-19(29-3)11-12-20(21)24(22)27/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOOEVFKMWUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide

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